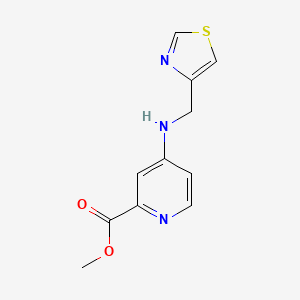
Methyl 4-((thiazol-4-ylmethyl)amino)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylate is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylate typically involves the reaction of 4-(chloromethyl)-1,3-thiazole with 4-aminopyridine-2-carboxylic acid methyl ester. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the pyridine ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the pyridine ring.
Scientific Research Applications
Methyl 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting bacterial infections.
Industry: Utilized in the production of dyes and other chemical products.
Mechanism of Action
The mechanism of action of methyl 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with the synthesis of nucleic acids, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug that includes a thiazole ring.
Uniqueness
Methyl 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylate is unique due to the presence of both a thiazole and a pyridine ring, which may confer distinct biological activities compared to other thiazole-containing compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H11N3O2S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
methyl 4-(1,3-thiazol-4-ylmethylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11N3O2S/c1-16-11(15)10-4-8(2-3-12-10)13-5-9-6-17-7-14-9/h2-4,6-7H,5H2,1H3,(H,12,13) |
InChI Key |
FGUGNYGBXULWEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)NCC2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















